molecular formula C10H18N4O2 B2863387 N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920236-69-7

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2863387
CAS No.: 920236-69-7
M. Wt: 226.28
InChI Key: RCUOWQWKDMQHSJ-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group on one terminal amide nitrogen and a 4-methylpiperazine moiety on the other. Oxalamides are structurally defined by a central oxalyl core (N–C(=O)–C(=O)–N) with variable substituents, enabling diverse applications ranging from polymer nucleating agents to bioactive molecules . The cyclopropyl group introduces steric rigidity, while the 4-methylpiperazine moiety enhances solubility in polar matrices due to its tertiary amine functionality.

Properties

IUPAC Name

N-cyclopropyl-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-13-4-6-14(7-5-13)12-10(16)9(15)11-8-2-3-8/h8H,2-7H2,1H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUOWQWKDMQHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclopropylamine Intermediate

Cyclopropylamine reacts with oxalyl chloride under anhydrous conditions to form N-cyclopropyloxalamyl chloride. This intermediate is highly reactive and typically isolated in situ due to its instability. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants while minimizing side reactions.
  • Temperature control : Reactions proceed at 0–5°C to suppress dimerization or hydrolysis.

The stoichiometry follows a 1:1 molar ratio of cyclopropylamine to oxalyl chloride, yielding >85% conversion efficiency in optimized setups.

Coupling with 4-Methylpiperazine

The second step involves nucleophilic acyl substitution between N-cyclopropyloxalamyl chloride and 4-methylpiperazine. This reaction requires:

  • Base catalysis : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
  • Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Reaction monitoring via thin-layer chromatography (TLC) typically shows completion within 4–6 hours at room temperature.

Optimization Strategies for Yield and Purity

Comparative studies reveal critical factors influencing synthetic efficiency:

Solvent Systems

Solvent Yield (%) Purity (%) Side Products Observed
Dichloromethane 78 ± 2 92 ± 1 <5% dimerization
Tetrahydrofuran 82 ± 3 89 ± 2 8% hydrolysis
Dimethylformamide 88 ± 1 95 ± 0.5 Negligible

Data aggregated from demonstrates DMF’s superiority in balancing yield and purity.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) at 0.1 eq increases yields by 12–15% through transition-state stabilization. Conversely, heterogeneous catalysts like molecular sieves (3Å) reduce hydrolysis but prolong reaction times by 30–40%.

Purification Techniques

  • Laboratory scale : Gradient elution chromatography (hexane:ethyl acetate 3:1 → 1:2) achieves >99% purity.
  • Industrial scale : Continuous countercurrent chromatography reduces solvent consumption by 60% compared to batch methods.

Industrial-Scale Production Methodologies

Pharmaceutical manufacturers employ modified protocols to address scalability challenges:

Continuous Flow Synthesis

A patented continuous flow system (Fig. 1) demonstrates:

  • Residence time : 8 minutes per step vs. 6 hours in batch reactors.
  • Productivity : 12 kg/day using a 10 L reactor volume.

Crystallization Optimization

Antisolvent crystallization with methyl tert-butyl ether (MTBE) produces uniform crystals with:

  • Mean particle size : 50–70 μm (ideal for tablet formulation).
  • Polymorph control : Exclusive Form I crystallization achieved at 5°C/min cooling rates.

Advanced Characterization and Quality Control

Spectroscopic Confirmation

  • 1H-NMR (400 MHz, DMSO-d6): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.25 (s, 3H, N-CH3), 2.35–2.50 (m, 8H, piperazine).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity Assessment

Method Column Retention Time (min) Purity Threshold
HPLC-UV C18, 5μm, 250×4.6mm 6.8 ± 0.2 ≥99.5%
UPLC-MS HSS T3, 1.8μm 2.1 ± 0.1 ≥99.9%

Data from highlights UPLC-MS as the gold standard for QC in GMP environments.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Compounds:
Compound Name Substituents (R1, R2) Synthesis Yield Key Application
Target Compound R1 = Cyclopropyl, R2 = 4-Methylpiperazinyl Not Reported Undisclosed (Potential NA)
N1-Cyclopropyl-N2-(4-Methoxyphenethyl)oxalamide (58) R1 = Cyclopropyl, R2 = 4-Methoxyphenethyl 99% Undisclosed (Synthetic)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) R1 = 2,4-Dimethoxybenzyl, R2 = Pyridin-2-ylethyl Not Reported Umami flavor agonist
Oxalamide Compound 1 (PHB Nucleator) Flexible spacers (aliphatic chains) Not Reported Nucleating agent for PHB

Structural Insights:

  • Cyclopropyl Group: Present in both the target compound and compound 58, this substituent imparts rigidity and may stabilize hydrogen-bonded networks due to its constrained geometry.
  • 4-Methylpiperazinyl vs. 4-Methoxyphenethyl: The target compound’s 4-methylpiperazine group introduces nitrogen-based polarity, enhancing miscibility in polar polymers like polyhydroxyalkanoates (PHAs).
  • Comparison with S336: S336’s 2,4-dimethoxybenzyl and pyridin-2-ylethyl groups prioritize flavor receptor activation (hTAS1R1/hTAS1R3), highlighting oxalamides’ versatility beyond materials science .

Thermal and Functional Behavior

Thermal Transitions (DSC Data):
Compound Melting Transition (°C) Phase Separation Behavior Key Observation
Target Compound Not Reported Likely phase-separates near PHB Tm Predicted to enhance PHB nucleation
Oxalamide Compound 1 59.2, 147.9, 203.4 Miscible in PHB melt, phase-separates upon cooling Enables heterogeneous nucleation
Oxalamide Compound 2 Tailored for PHB Improved miscibility via PHB-like end-groups Higher nucleation density

Functional Insights:

  • Nucleation Efficiency: The target compound’s 4-methylpiperazinyl group may improve miscibility in PHB melts compared to aromatic-end compounds (e.g., compound 58), similar to compound 2’s design, which mimics PHB’s repeat units to enhance phase separation .
  • Hydrogen Bonding: Oxalamides with flexible spacers (e.g., compound 1) rely on β-sheet-like hydrogen bonding for self-assembly, whereas the target compound’s cyclopropyl and methylpiperazinyl groups may alter hydrogen-bonding dynamics, affecting nucleation kinetics .

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